2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a nitro group, and a dioxaborolane ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenol with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is primarily based on its ability to participate in various chemical reactions. The boronic acid moiety allows it to form stable complexes with diols and other nucleophiles, making it a valuable reagent in organic synthesis. The nitro and chloro groups provide sites for further functionalization, enabling the creation of diverse derivatives with specific biological or chemical properties .
Comparison with Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic acid derivative used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative with an amino group instead of a nitro group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and is used in similar synthetic applications.
Uniqueness: 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its chloro, nitro, and boronic acid moieties, which provide a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C12H15BClNO5 |
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Molecular Weight |
299.52 g/mol |
IUPAC Name |
2-chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BClNO5/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16)9(6-7)15(17)18/h5-6,16H,1-4H3 |
InChI Key |
XWXYBVFVLCXWEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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